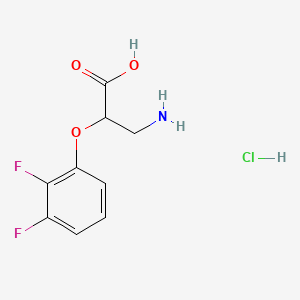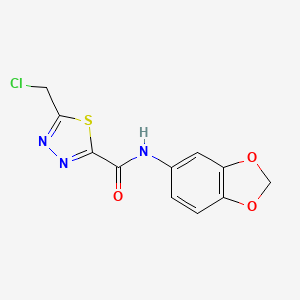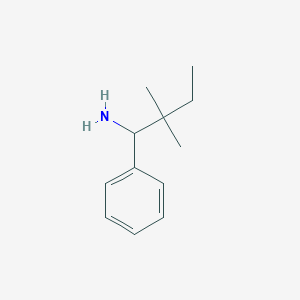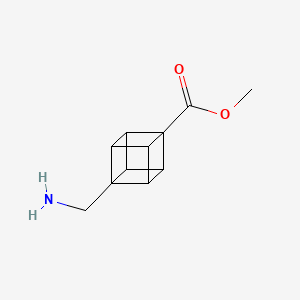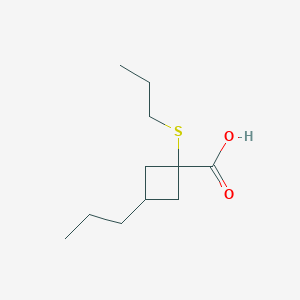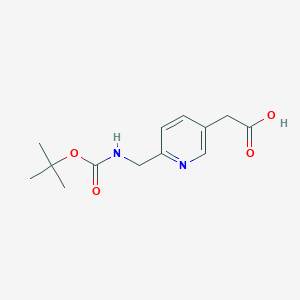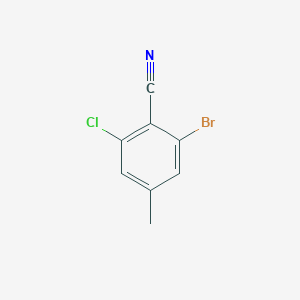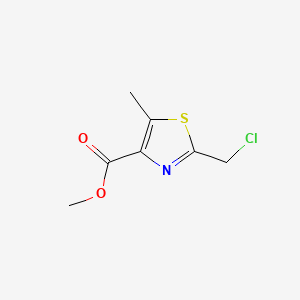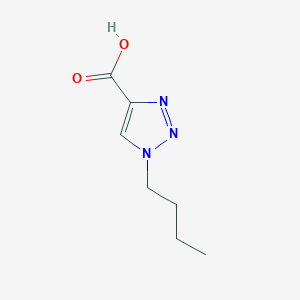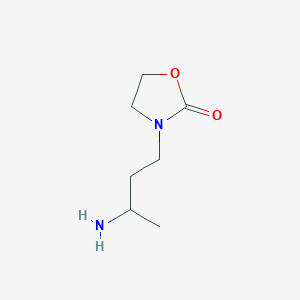
3-(3-Aminobutyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Aminobutyl)oxazolidin-2-one is a compound that belongs to the oxazolidinone class of chemicals. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and an aminobutyl side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Aminobutyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . These methods typically require specific reaction conditions, such as the presence of strong electron-withdrawing substituents or specific catalysts.
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often involves optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Aminobutyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce new substituents on the oxazolidinone ring .
Wissenschaftliche Forschungsanwendungen
3-(3-Aminobutyl)oxazolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinones are known for their antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria . The compound’s unique structure allows it to inhibit protein synthesis in bacterial cells, making it a valuable tool in the development of new antibiotics . Additionally, this compound is used in industrial applications, such as the synthesis of other biologically active compounds .
Wirkmechanismus
The mechanism of action of 3-(3-Aminobutyl)oxazolidin-2-one involves the inhibition of protein synthesis in bacterial cells. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis . This action effectively halts bacterial growth and replication, making it a potent antibacterial agent. The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for the translation process .
Vergleich Mit ähnlichen Verbindungen
3-(3-Aminobutyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives, such as linezolid, tedizolid, and contezolid . These compounds share a similar oxazolidinone ring structure but differ in their side chains and substituents. The unique aminobutyl side chain of this compound distinguishes it from other oxazolidinones, potentially offering different pharmacokinetic and pharmacodynamic properties .
List of Similar Compounds:- Linezolid
- Tedizolid
- Contezolid
- Sutezolid
- Eperezolid
- Radezolid
- Posizolid
- Delpazolid
- TBI-223
These compounds are all part of the oxazolidinone class and are known for their antibacterial properties, particularly against resistant bacterial strains .
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
3-(3-aminobutyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-6(8)2-3-9-4-5-11-7(9)10/h6H,2-5,8H2,1H3 |
InChI-Schlüssel |
PCACHZISAQGGAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN1CCOC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)
